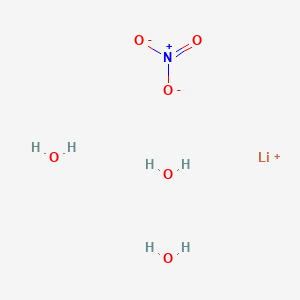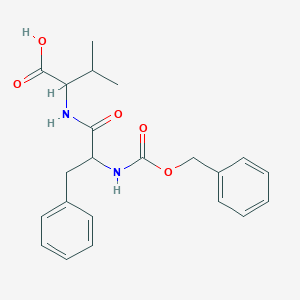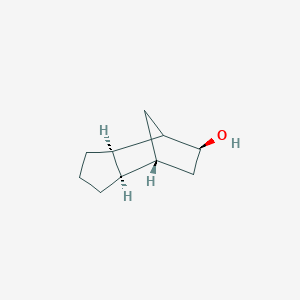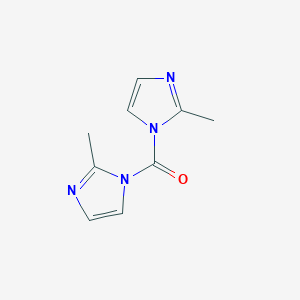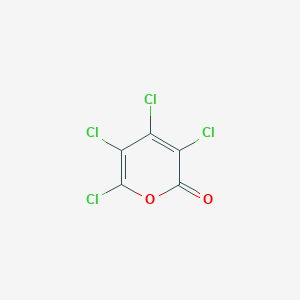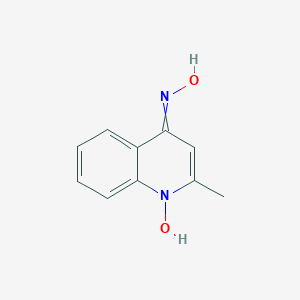
4-(Hydroxyamino)-2-methylquinoline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxyamino)-2-methylquinoline 1-oxide, also known as HAMQO, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is a potent oxidizing agent that can induce DNA damage and has been used as a tool to study the mechanisms of carcinogenesis and mutagenesis.
作用機序
4-(Hydroxyamino)-2-methylquinoline 1-oxide induces DNA damage through the formation of reactive oxygen species (ROS) and the subsequent oxidation of DNA bases. The primary target of 4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage is guanine, which can undergo oxidation to form 8-oxo-7,8-dihydroguanine (8-oxoG). This DNA lesion can lead to mutations and can contribute to the development of cancer and other diseases.
生化学的および生理学的効果
4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage can lead to a variety of biochemical and physiological effects. In vitro studies have shown that 4-(Hydroxyamino)-2-methylquinoline 1-oxide can induce cell death and apoptosis in a variety of cell types. 4-(Hydroxyamino)-2-methylquinoline 1-oxide has also been shown to induce oxidative stress and inflammation, which can contribute to the development of chronic diseases such as cancer, diabetes, and cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using 4-(Hydroxyamino)-2-methylquinoline 1-oxide in scientific research is its ability to induce DNA damage in a controlled manner. This allows researchers to study the mechanisms of DNA damage and repair, as well as the effects of DNA damage on cellular processes. However, there are also some limitations to the use of 4-(Hydroxyamino)-2-methylquinoline 1-oxide. One limitation is that it can be difficult to obtain pure 4-(Hydroxyamino)-2-methylquinoline 1-oxide, and the synthesis process can be time-consuming and expensive. Additionally, 4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage may not accurately reflect the types of DNA damage that occur in vivo, which can limit the applicability of 4-(Hydroxyamino)-2-methylquinoline 1-oxide in certain types of research.
将来の方向性
There are several future directions for research on 4-(Hydroxyamino)-2-methylquinoline 1-oxide. One area of interest is the development of new methods for synthesizing 4-(Hydroxyamino)-2-methylquinoline 1-oxide that are more efficient and cost-effective. Another area of interest is the development of new techniques for analyzing 4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage, such as high-throughput sequencing and single-cell analysis. Additionally, there is a need for more research on the physiological and biochemical effects of 4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage, particularly in the context of aging and age-related diseases. Overall, continued research on 4-(Hydroxyamino)-2-methylquinoline 1-oxide has the potential to provide valuable insights into the mechanisms of DNA damage and repair, as well as the development of cancer and other diseases.
合成法
The synthesis of 4-(Hydroxyamino)-2-methylquinoline 1-oxide involves the reaction of 2-methylquinoline with nitric acid and hydroxylamine hydrochloride. The resulting product is then purified through recrystallization to obtain pure 4-(Hydroxyamino)-2-methylquinoline 1-oxide. The yield of the synthesis process is typically around 60-70%.
科学的研究の応用
4-(Hydroxyamino)-2-methylquinoline 1-oxide has been extensively used in scientific research as a tool to study the mechanisms of carcinogenesis and mutagenesis. It is used to induce DNA damage in vitro and in vivo, and the resulting DNA damage can be analyzed to gain insights into the mechanisms of cancer development and mutagenesis. 4-(Hydroxyamino)-2-methylquinoline 1-oxide has also been used in studies on the repair of DNA damage and the role of DNA damage in aging.
特性
CAS番号 |
10482-16-3 |
|---|---|
製品名 |
4-(Hydroxyamino)-2-methylquinoline 1-oxide |
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC名 |
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-9(11-13)8-4-2-3-5-10(8)12(7)14/h2-6,13-14H,1H3 |
InChIキー |
BJOKXHWQCMMWRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO)C2=CC=CC=C2N1O |
正規SMILES |
CC1=CC(=NO)C2=CC=CC=C2N1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



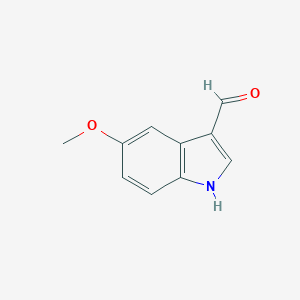
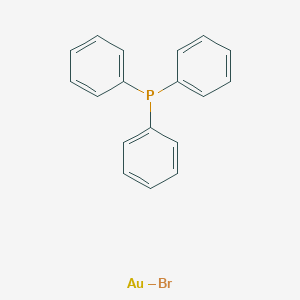
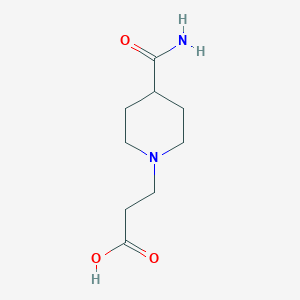
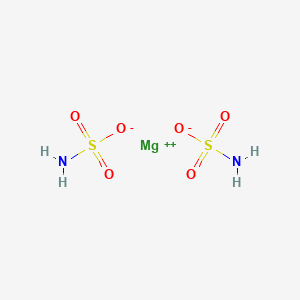
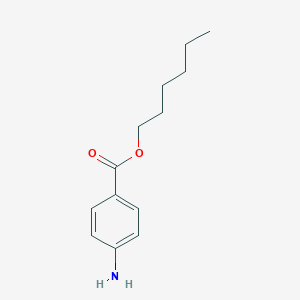
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
